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Compound of Interest

Compound Name: 2-Ethoxy-2-oxoacetic acid

Cat. No.: B031057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Ethoxy-
2-oxoacetic acid (CAS No: 617-37-8), a valuable building block in organic synthesis. Due to

the limited availability of public experimental spectral data for this compound, this document

presents predicted spectroscopic data obtained from computational models. These predictions

for ¹H NMR, ¹³C NMR, IR, and mass spectrometry are intended to serve as a reference for

researchers. Additionally, this guide outlines standardized experimental protocols for acquiring

such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Ethoxy-2-oxoacetic
acid.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

1.38 Triplet 3H -CH₃

4.39 Quartet 2H -O-CH₂-

10.5 (variable) Singlet 1H -COOH
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Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (ppm) Assignment

13.9 -CH₃

64.2 -O-CH₂-

157.8 Ester C=O

160.1 Carboxylic Acid C=O

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3500-2500 Broad O-H stretch (Carboxylic Acid)

2985 Medium C-H stretch (Aliphatic)

1760 Strong C=O stretch (Ester)

1730 Strong C=O stretch (Carboxylic Acid)

1250 Strong C-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z Relative Abundance (%) Assignment

118.02 5 [M]⁺ (Molecular Ion)

73.03 100 [M - COOH]⁺

45.02 60 [COOH]⁺

29.02 40 [C₂H₅]⁺
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Weigh approximately 5-10 mg of 2-Ethoxy-2-oxoacetic acid and

dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

clean NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert

it into the magnet.

Data Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include

a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of

scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger

number of scans and a longer relaxation delay are typically required due to the lower

natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and correcting the baseline. Reference the spectrum to the residual solvent peak

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the

sample between two salt plates (e.g., NaCl or KBr).

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR

absorption in the regions of interest (e.g., carbon tetrachloride, CCl₄).
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Data Acquisition: Place the prepared sample in the IR spectrometer. Record the spectrum

over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates

or solvent should be recorded and subtracted from the sample spectrum.

Data Processing: The resulting spectrum will show the percentage of transmittance or

absorbance as a function of wavenumber.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound like 2-Ethoxy-2-oxoacetic acid, direct infusion or injection into a

gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method.

Ionization: The sample is ionized, typically using Electron Ionization (EI) for GC-MS. In EI,

high-energy electrons bombard the sample molecules, causing them to lose an electron and

form a molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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